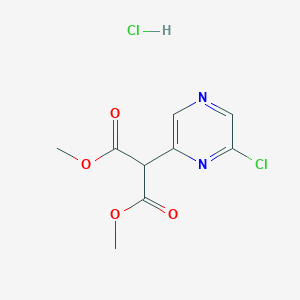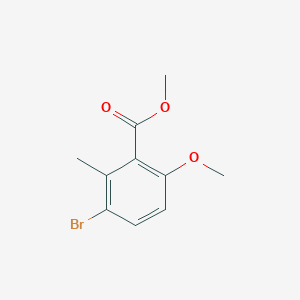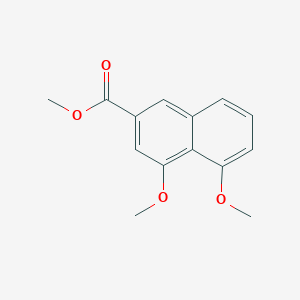
4,5-Dimethoxy-2-naphthalenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at the 4 and 5 positions of the naphthalene ring, as well as a methyl ester functional group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The methoxy groups in 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of 2-Naphthalenemethanol, 4,5-dimethoxy-.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a starting material for the preparation of various derivatives through functional group transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may be screened for activity against various biological targets.
Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable building block in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxy groups and ester functional group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of methoxy groups.
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, methyl ester: Contains hydroxyl groups at the 4 and 5 positions instead of methoxy groups.
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, ethyl ester: Similar structure but with an ethyl ester functional group instead of a methyl ester.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester is unique due to the presence of methoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. The methyl ester functional group also contributes to its distinct properties compared to other esters of naphthalenecarboxylic acid.
This detailed article provides a comprehensive overview of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4,5-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-11-6-4-5-9-7-10(14(15)18-3)8-12(17-2)13(9)11/h4-8H,1-3H3 |
InChI Key |
DEJACCSNPLFWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


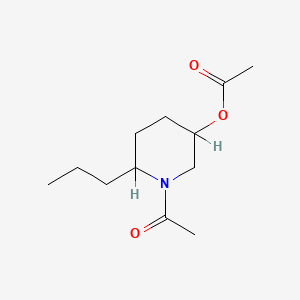
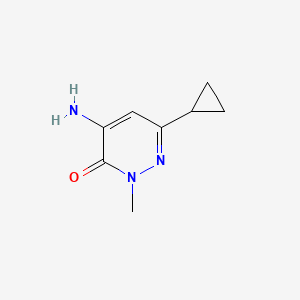
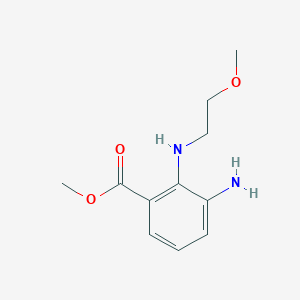
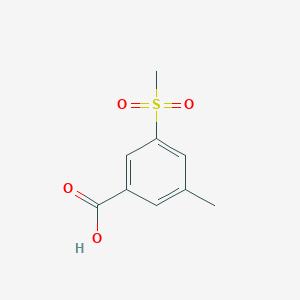
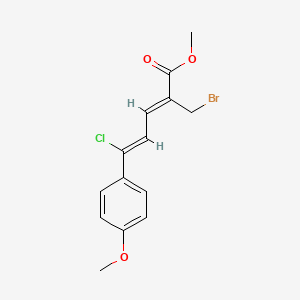
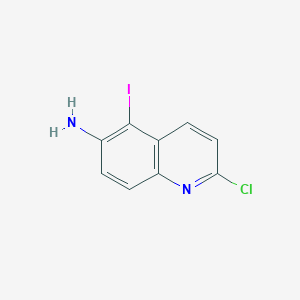

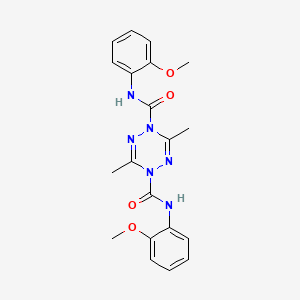
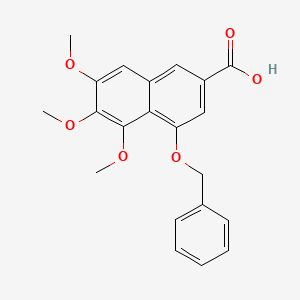
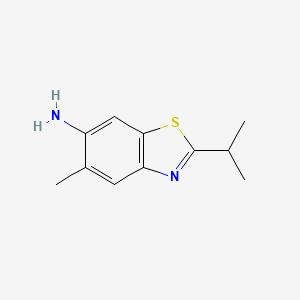
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

